3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile
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Overview
Description
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile is an organic compound that features a nitrile group, a hydroxyl group, and a tert-butyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable cyanohydrin precursor. One common method is the addition of hydrogen cyanide (HCN) to 4-tert-butylbenzaldehyde under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the addition of HCN .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of flow microreactor systems has been shown to improve the efficiency and sustainability of such reactions .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 3-(4-(Tert-butyl)phenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(4-(Tert-butyl)phenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in various reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar phenyl ring structure but lacks the nitrile and hydroxyl groups.
3-(4-(Tert-butyl)phenyl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
4-tert-Butylphenylacetylene: Features an ethynyl group attached to the phenyl ring.
Uniqueness
3-(4-(Tert-butyl)phenyl)-3-hydroxypropanenitrile is unique due to the presence of both a nitrile and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7,12,15H,8H2,1-3H3 |
InChI Key |
XBCXSCPSTJSGON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC#N)O |
Origin of Product |
United States |
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